8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-one core, followed by the introduction of the methoxy group at the 8th position. The piperidine-1-carbonyl group is then attached, and finally, the pyridazin-3-yloxy moiety is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or the pyridazin-3-yloxy moiety.
Substitution: Substitution reactions might occur at various positions on the chromen-2-one core or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
- 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-quinolin-2-one
Uniqueness
The unique structural features of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one, such as the specific positioning of the methoxy group and the combination of the chromen-2-one core with the pyridazin-3-yloxy piperidine moiety, contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
8-methoxy-3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-5-2-4-13-12-15(20(25)28-18(13)16)19(24)23-10-7-14(8-11-23)27-17-6-3-9-21-22-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNORAROWFWXKFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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